molecular formula C17H15FO4 B259148 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one

1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one

Cat. No. B259148
M. Wt: 302.3 g/mol
InChI Key: AOTMKPMQISHXAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one, also known as FDI, is a compound with potential therapeutic applications. It is a member of the isochromanone family of compounds, which have been studied for their anti-inflammatory, anti-cancer, and neuroprotective properties. FDI is a promising candidate for drug development due to its unique chemical structure and potential biological activity.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is not fully understood, but it is believed to involve the inhibition of several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the activity of several enzymes involved in these pathways, including COX-2 and NF-κB.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons against oxidative stress, and the inhibition of pro-inflammatory cytokine production. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its potential therapeutic applications, its unique chemical structure, and its ability to inhibit several signaling pathways involved in cancer cell growth, inflammation, and oxidative stress. The limitations of using 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one in lab experiments include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For research on 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the evaluation of its potential side effects in animal models. 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one may also be studied for its potential applications in other fields, such as cardiovascular disease and diabetes research. Overall, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one is a promising compound with potential therapeutic applications in several fields, and further research is needed to fully understand its biological activity and potential clinical applications.

Synthesis Methods

1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one can be synthesized using a variety of methods, including the Pechmann condensation reaction and the Friedel-Crafts reaction. The Pechmann condensation reaction involves the reaction of a phenol with a β-ketoester in the presence of a catalyst. The Friedel-Crafts reaction involves the reaction of a phenol with an acyl chloride in the presence of a Lewis acid catalyst. Both methods have been used to synthesize 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one with high yields and purity.

Scientific Research Applications

1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection studies, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to protect against oxidative stress and neuronal damage in animal models of neurodegenerative diseases. In inflammation research, 1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

properties

Product Name

1-(2-Fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one

Molecular Formula

C17H15FO4

Molecular Weight

302.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-6,7-dimethoxy-1,4-dihydroisochromen-3-one

InChI

InChI=1S/C17H15FO4/c1-20-14-7-10-8-16(19)22-17(12(10)9-15(14)21-2)11-5-3-4-6-13(11)18/h3-7,9,17H,8H2,1-2H3

InChI Key

AOTMKPMQISHXAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC

Canonical SMILES

COC1=C(C=C2C(OC(=O)CC2=C1)C3=CC=CC=C3F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.